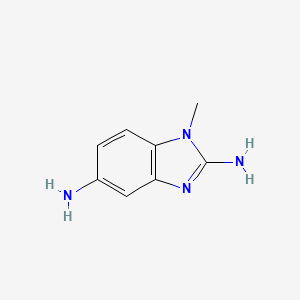

1-Methyl-1H-benzoimidazole-2,5-diamine

Description

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-methylbenzimidazole-2,5-diamine |

InChI |

InChI=1S/C8H10N4/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,9H2,1H3,(H2,10,11) |

InChI Key |

RCUXNVUMDCDPFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The compound exhibits high structural similarity (≥0.88) to the following analogues (Table 1):

| CAS No. | Compound Name | Similarity Index |

|---|---|---|

| 46005-72-5 | 1-Methyl-1H-benzo[d]imidazole-2,6-diamine | 0.89 |

| 46035-60-3 | 1-Methyl-1H-benzoimidazole-2,5-diamine (target) | Reference |

| 727381-53-5 | N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine | 0.88 |

| 6595-23-9 | N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine | 0.88 |

Table 1: Structural analogues of this compound, based on similarity indices .

Key Differences :

- Positional Isomerism : The 2,5-diamine isomer (target) vs. the 2,6-diamine isomer (CAS: 46005-72-5) alters hydrogen-bonding patterns and electronic distribution, impacting reactivity and coordination behavior.

- Substituent Effects : The hydroxylamine derivative (CAS: 727381-53-5) introduces redox-active -NHOH groups, while the trimethylated analogue (CAS: 6595-23-9) lacks primary amines, reducing its metal-binding capacity .

Physicochemical Properties

Comparative data for benzimidazole derivatives synthesized in highlight trends in solubility, spectral properties, and stability (Table 2):

| Compound | Formula | UV-Vis (nm) | IR Peaks (cm⁻¹) | Yield |

|---|---|---|---|---|

| abb | C₁₅H₁₆N₄·4H₂O | 324, 378, 428 | 742 (C-H bend), 1623 (C=N) | 32.3% |

| tbb | C₁₆H₁₄N₄S·1.5H₂O | 290, 322, 340 | 736 (C-H bend), 1625 (C=N) | 32.3% |

| Target Compound | C₈H₁₀N₄ | ~290–340* | ~740 (C-H bend), ~1620 (C=N)* | N/A |

Table 2: Comparative physicochemical properties. *Predicted based on structural analogues .

Observations :

- Electronic Effects : The sulfur atom in tbb red-shifts UV-Vis absorption compared to abb , suggesting enhanced π-conjugation. The target compound’s absorption is expected to align with tbb due to similar amine substituents.

- Coordination Chemistry : Both abb and tbb form stable Ni(II) complexes (e.g., [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺), indicating that the target compound could similarly engage in metal-ligand interactions .

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-Methyl-1H-benzimidazole-2,5-diamine typically involves:

- Formation of the benzimidazole core from o-phenylenediamine derivatives.

- Introduction of methyl substitution at the N-1 position.

- Amination at the 2 and 5 positions of the benzimidazole ring.

Two main strategic approaches are reported:

- Direct methylation of benzimidazole derivatives followed by selective amination.

- Stepwise construction of the benzimidazole ring with pre-functionalized diamine precursors , followed by methylation.

Preparation via Methylation of Benzimidazole Derivatives

A common method involves methylation of benzimidazole using methylating agents under controlled conditions:

Reagents and Conditions : Benzimidazole is reacted with methyl trifluoroacetate in the presence of sodium hydride and sodium methylate in N,N-dimethylformamide (DMF) at room temperature, typically for 10 hours to achieve N-1 methylation with yields around 72%.

-

- Benzimidazole (0.85 mmol) is dissolved in DMF.

- Sodium methylate (3 equivalents) is added to deprotonate the N-1 position.

- Methyl trifluoroacetate (4 equivalents) is slowly introduced.

- Reaction progress is monitored by TLC until completion.

- The product is extracted, washed, dried, and purified by column chromatography to yield 1-methylbenzimidazole.

This method provides a robust route to 1-methylbenzimidazole, a key intermediate for further functionalization to 2,5-diamino derivatives.

The introduction of amino groups at the 2 and 5 positions is achieved by:

- Starting from 3,4-diaminobenzoic acid or substituted benzene-1,2-diamines.

- Protection of amino groups using tert-butoxycarbonyl (BOC) groups.

- Activation and amide formation with carbonyldiimidazole (CDI).

- Cyclocondensation with isothiourea derivatives to form benzimidazole rings bearing amino substituents.

A representative synthetic sequence is:

| Step | Reaction Description | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Protection of 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate | di-tert-butyl dicarbonate | Not specified |

| 2 | Activation with CDI and amide formation | CDI, acetonitrile | Not specified |

| 3 | Deprotection of BOC groups | Trifluoroacetic acid | Not specified |

| 4 | Cyclocondensation with 1,3-dimethoxycarbonyl-S-methyl-isothiourea | Isothiourea derivative | 50–65.4% |

This method yields benzimidazole derivatives with amino groups at desired positions, suitable for further methylation or functionalization.

Alternative Synthetic Strategy: Coupling and Cyclization

A more recent and scalable approach involves:

- Coupling of isothiocyanate derivatives with benzene-1,2-diamines.

- Intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC).

- Removal of protecting groups to yield the target benzimidazole derivatives.

This approach offers improved yields and scalability compared to older methods, with the advantage of modular synthesis from building blocks.

Process Optimization and Purification

- Solvents: Polar aprotic solvents such as DMF, ethers, esters, ketones, and nitriles are commonly used for reaction media.

- Bases: Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) and bicarbonates are preferred for neutralizing acidic byproducts and facilitating reactions.

- Temperature: Reactions are typically conducted between 10–50°C, often optimized around 25–35°C for best yields and purity.

- Purification: Techniques include solvent extraction, crystallization, and column chromatography to achieve high purity (e.g., >95% by HPLC).

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The methylation of benzimidazole using methyl trifluoroacetate in DMF with sodium hydride is efficient and gives moderate to good yields (~72%).

- Amination via protection and cyclocondensation steps yields benzimidazole-2,5-diamine derivatives with yields between 50% and 65.4%, indicating moderate efficiency and the need for careful control of reaction conditions.

- Newer synthetic routes using coupling of isothiocyanates and diamines followed by DIC-mediated cyclization improve scalability and yield, making them suitable for industrial applications.

- Purification methods significantly impact the final purity, with reported HPLC purity exceeding 95% after optimized purification.

- The choice of solvent and base critically affects reaction efficiency and product purity, with polar aprotic solvents and mild bases preferred.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Methyl-1H-benzoimidazole-2,5-diamine, and how do variables like temperature and catalyst influence product yield?

Methodological Answer: The synthesis of benzimidazole derivatives, including this compound, is highly sensitive to reaction conditions. Key factors include:

- Temperature : Elevated temperatures (e.g., reflux conditions) favor cyclization to form the benzimidazole core by promoting dehydration .

- Catalyst/Protonating Agents : Acidic conditions (e.g., HCl or CF₃COOH) enhance the reaction by protonating intermediates, facilitating nucleophilic attack and cyclization .

- Leaving Groups : The presence of good leaving groups (e.g., chloride in benzyl chloride derivatives) accelerates amide or benzimidazole formation .

For reproducible results, maintain stoichiometric control of reactants and monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., NH₂ groups at 2,5-positions) and confirm methyl substitution at the 1-position. Aromatic protons typically appear as multiplet signals between δ 6.5–8.5 ppm .

- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C=N/C-N vibrations (~1600 cm⁻¹) to confirm the benzimidazole scaffold .

- GC-MS/HPLC : Assess purity (>98% by LCMS) and molecular ion peaks (e.g., [M+H]⁺) for mass validation .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for unambiguous structural confirmation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations be applied to predict the reactivity of this compound in forming derivatives or complexes?

Methodological Answer: DFT studies on frontier molecular orbitals (HOMO/LUMO) reveal reactive sites. For example:

- HOMO Localization : Amino groups at 2,5-positions are nucleophilic, making them prone to electrophilic substitution or coordination with metal ions .

- LUMO Analysis : The electron-deficient benzimidazole ring may participate in π-π stacking or charge-transfer interactions.

Use software like Gaussian or ORCA to simulate reaction pathways, such as dimerization or complexation, and validate with experimental spectral shifts .

Q. What methodological approaches are recommended for resolving contradictions in reported synthetic yields or spectral data of this compound?

Methodological Answer:

- Replication Studies : Systematically vary reported conditions (e.g., solvent, catalyst loading) to identify critical factors affecting yield .

- Advanced Characterization : Employ X-ray crystallography to resolve structural ambiguities or 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .

- Statistical Analysis : Apply regression models to correlate reaction variables (e.g., temperature, pH) with yield discrepancies .

Q. How can factorial design or orthogonal arrays optimize the synthesis of this compound under varying substrate ratios or solvent systems?

Methodological Answer:

- Factorial Design : Test variables (e.g., molar ratio of diamine to carbonyl agent, solvent polarity) in a controlled matrix to identify interactions. For example, a 2³ factorial design could optimize temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst concentration .

- Orthogonal Arrays : Reduce experimental runs while capturing main effects. Use software like Minitab or Design-Expert to analyze variance (ANOVA) and derive predictive models for yield optimization .

Q. What strategies are effective in elucidating the reaction mechanism of this compound formation, particularly regarding intermediates or kinetic pathways?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled o-phenylenediamine to track nitrogen incorporation into the benzimidazole ring via MS/MS fragmentation .

- Kinetic Studies : Monitor intermediate formation (e.g., mono-amide) via in-situ FTIR or quenching experiments at timed intervals .

- Computational Modeling : Simulate transition states using DFT to identify rate-determining steps, such as cyclization versus amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.